2S-1-Aza-bicyclo[2.2.1]hept-2-ylamine
Description
Significance of Bridged Bicyclic Aza-Scaffolds in Chemical and Biological Sciences
Bridged bicyclic aza-scaffolds are molecular frameworks containing two rings that share two non-adjacent carbon atoms, known as bridgehead carbons, with at least one nitrogen atom incorporated into the structure. willingdoncollege.ac.in These scaffolds are recognized as "privileged structures" in medicinal chemistry, a term used for molecular cores that can provide ligands for multiple, unrelated biological receptors. rsc.orgacs.orgmdpi.com Their significance stems from a combination of unique structural and chemical properties.
The rigid, three-dimensional nature of these scaffolds is a key feature. In drug design, there is a continuous effort to move away from flat, aromatic structures towards more complex, sp³-rich cores. nih.gov Bridged bicyclic frameworks provide a metabolically resistant and conformationally constrained alternative. nih.gov This rigidity can be advantageous, as it reduces the loss of conformational entropy upon binding to a biological target, potentially leading to higher binding affinity. rsc.org
The inclusion of a nitrogen atom (the "aza-" component) imparts crucial physicochemical properties. Aza-scaffolds can act as hydrogen bond donors or acceptors and introduce basicity, which can facilitate key interactions with biological targets like enzymes and receptors. nih.govnih.gov For example, aza-amino acids, where an α-carbon is replaced by a nitrogen, can be incorporated into peptides to create "azapeptides". nih.govresearchgate.net These peptidomimetics often retain the biological activity of the parent peptide but exhibit enhanced stability against degradation by proteases. nih.govresearchgate.net
The 2-azabicyclo[2.2.1]heptane core, the parent scaffold of the title compound, has been utilized in the development of various bioactive molecules, including potent and selective inhibitors for enzymes like dipeptidyl peptidase IV (DPP-4), which is a target for treating type 2 diabetes. researchgate.netmdpi.com
Table 1: Key Attributes of Bridged Bicyclic Aza-Scaffolds
| Attribute | Significance in Chemical and Biological Sciences |
|---|---|
| Three-Dimensionality | Provides access to a wider chemical space compared to flat aromatic rings, enabling more specific drug-target interactions. nih.gov |
| Structural Rigidity | Pre-organizes substituents in a defined spatial orientation, which can enhance binding affinity by reducing the entropic penalty of binding. rsc.orgmdpi.com |
| Metabolic Stability | The sp³-rich core is often more resistant to metabolic degradation than aromatic systems, improving the pharmacokinetic profile of drug candidates. nih.gov |
| Nitrogen Integration | The nitrogen atom can serve as a key interaction point (e.g., hydrogen bonding) and influences the scaffold's polarity and basicity. nih.govnih.gov |
| Privileged Scaffold Status | The core structure is found in ligands for a diverse range of biological targets, making it a valuable starting point for drug discovery libraries. rsc.orgmdpi.com |
Stereochemical Implications of the 2S Configuration in Rigid Bicyclic Systems
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of a compound. In flexible molecules, various conformations can exist, but in rigid bicyclic systems, the spatial arrangement of substituents is largely fixed. mdpi.com This conformational restriction makes the absolute configuration of each chiral center paramount.
A chiral center is a carbon atom attached to four different groups, which can exist in two different non-superimposable mirror-image forms (enantiomers), designated as (R) or (S) according to the Cahn-Ingold-Prelog (CIP) priority rules. masterorganicchemistry.com For a molecule to interact effectively with a biological target, such as an enzyme's active site, its functional groups must be oriented precisely. The rigid framework of a bicyclic system like 1-Aza-bicyclo[2.2.1]heptane ensures that the amine group at the C-2 position has a well-defined and fixed spatial orientation.
The "2S" designation in 2S-1-Aza-bicyclo[2.2.1]hept-2-ylamine specifies the absolute configuration at the second carbon atom of the ring system. This specific arrangement dictates how the amine group is presented to the molecular environment. In bridged systems, this also relates to the concept of exo and endo isomerism, where substituents can point away from (exo) or towards (endo) the main bridge of the molecule. slideshare.net These isomers are diastereomers with distinct physical properties and biological activities.
The inflexibility of the bicyclic scaffold means that the stereochemical outcome of both its synthesis and its biological interactions is often governed by steric factors, specifically steric approach control. mdpi.com Reagents or receptor binding pockets can access the molecule from the less hindered face, leading to high stereoselectivity. mdpi.com Therefore, the synthesis of a single, specific stereoisomer like the 2S-compound is often a primary goal in medicinal chemistry to ensure target selectivity and maximize therapeutic effect. nih.gov
Table 2: Comparison of Stereochemical Properties in Flexible vs. Rigid Systems
| Property | Flexible Systems (e.g., Monocyclic) | Rigid Bicyclic Systems |
|---|---|---|
| Conformational Freedom | High; molecule can adopt multiple low-energy conformations. | Low; structure is locked into a single dominant conformation. willingdoncollege.ac.inmdpi.com |
| Impact of Stereochemistry | Biological activity is an average of the activities of accessible conformations. | A specific, fixed configuration dictates the interaction with biological targets. nih.gov |
| Energetics of Binding | Higher entropic penalty upon binding due to loss of conformational freedom. | Lower entropic penalty upon binding, potentially leading to higher affinity. rsc.org |
| Stereoisomer Types | Enantiomers ((R)/(S)) and diastereomers (e.g., cis/trans). | Enantiomers ((R)/(S)) and diastereomers, including fixed spatial isomers like exo/endo. slideshare.net |
Structure
3D Structure
Properties
Molecular Formula |
C6H12N2 |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(2S)-1-azabicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C6H12N2/c7-6-3-5-1-2-8(6)4-5/h5-6H,1-4,7H2/t5?,6-/m0/s1 |
InChI Key |
PHRMVXLYQUAOER-GDVGLLTNSA-N |
Isomeric SMILES |
C1CN2CC1C[C@H]2N |
Canonical SMILES |
C1CN2CC1CC2N |
Origin of Product |
United States |
Synthetic Methodologies for 2s 1 Aza Bicyclo 2.2.1 Hept 2 Ylamine and Its Analogs
Retrosynthetic Analysis and Strategic Disconnections for the Aza-Bicyclic Core
The retrosynthetic analysis of the 1-aza-bicyclo[2.2.1]heptane core typically involves disconnections that lead back to more readily available starting materials. A common strategy involves the intramolecular cyclization of a suitably functionalized pyrrolidine (B122466) derivative. For instance, the synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives has been achieved from trans-4-hydroxy-L-proline. rsc.org This approach relies on the conversion of the hydroxyl group into a leaving group and subsequent intramolecular nucleophilic attack by a carbon nucleophile introduced at the 2-position of the pyrrolidine ring. rsc.org
Another key retrosynthetic disconnection involves an intramolecular [4+2] cycloaddition reaction. This strategy has been employed in the synthesis of the 2-azabicyclo[2.2.1]heptane core of longeracemine, a complex Daphniphyllum alkaloid. nih.govrsc.org The approach involves the reaction of a 3H-pyrrole intermediate, which undergoes an intramolecular Diels-Alder reaction to form the bicyclic framework. nih.gov However, the success of this cycloaddition can be highly dependent on the substrate. nih.gov
A SmI2-mediated spirocyclization and rearrangement cascade offers another innovative retrosynthetic pathway to the 2-azabicyclo[2.2.1]heptane framework. nih.govrsc.org This method proceeds under mild conditions with good yield and high stereoselectivity, providing a functionalized bicyclic system poised for further elaboration. nih.gov
| Retrosynthetic Strategy | Key Disconnection | Precursor Type | Example Application |
| Intramolecular Cyclization | C-C bond formation | Functionalized pyrrolidine | (4R)-1-Azabicyclo[2.2.1]heptane derivatives rsc.org |
| Intramolecular [4+2] Cycloaddition | Diels-Alder reaction | 3H-pyrrole intermediate | Core of longeracemine nih.govrsc.org |
| SmI2-mediated Cascade | Spirocyclization/rearrangement | 7-azabicyclo[2.2.1]heptadiene | Core of longeracemine nih.govrsc.org |
Enantioselective Total Synthesis Approaches to Bicyclo[2.2.1]heptane Amines
The development of enantioselective methods is crucial for accessing specific stereoisomers of bicyclo[2.2.1]heptane amines, which often exhibit distinct biological activities.
Chiral auxiliaries have been successfully employed to control the stereochemistry during the synthesis of bicyclo[2.2.1]heptane systems. rsc.org For example, the asymmetric synthesis of conformationally constrained 4-hydroxyprolines, which are precursors to 7-azabicyclo[2.2.1]heptane derivatives, has been achieved using (-)-8-phenylmenthyl 2-acetamidoacrylate as a chiral auxiliary in an asymmetric Diels-Alder reaction. unirioja.es Similarly, bornanesultam is a well-known chiral auxiliary used in asymmetric synthesis involving the bicyclo[2.2.1]heptane scaffold. rsc.org The use of chiral sulfoxides has also been explored for the enantioselective synthesis of functionalized bicyclo[2.2.1]heptane derivatives. tandfonline.com
Asymmetric catalysis provides an efficient and atom-economical approach to enantiomerically enriched bicyclo[2.2.1]heptanes. Organocatalysis has enabled a formal [4+2] cycloaddition reaction to produce bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner. rsc.orgrsc.org This metal-free approach utilizes a chiral tertiary amine catalyst under mild conditions. rsc.org
Lewis acid catalysis has also been instrumental. A chiral Lewis acid can catalyze the initiating Diels-Alder reaction in a sequential process to yield enantiomerically enriched bicyclo[2.2.1]heptane derivatives. acs.orgnih.gov Furthermore, Lewis acid-catalyzed additions of bicyclobutanes to imines have been developed to construct azabicyclo[2.1.1]hexanes, a related bicyclic system. nih.gov
Controlling the stereochemistry of precursors and avoiding epimerization during the synthesis are critical for obtaining the desired stereoisomer. In the synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, a constrained proline analog, the stereochemistry of the hydroxyl and benzamide (B126) groups in a cyclohexene (B86901) intermediate is crucial. unirioja.es Reduction of a ketone precursor with L-selectride® at low temperatures favors the formation of the trans stereoisomer, which is necessary for the subsequent intramolecular cyclization. unirioja.es
Base-induced epimerization can be a useful tool when controlled. For instance, in the synthesis of isoepiboxidine analogues, successful base-induced epimerization at the carbon alpha to a carbonyl group on the anti-7-ethoxycarbonyl derivative provides access to the syn-stereoisomer. nih.gov
Divergent Synthesis from Common Intermediates and Modular Approaches
Divergent synthesis from a common intermediate allows for the efficient generation of a library of structurally diverse analogs. A versatile synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes starts from 4R-hydroxy-l-proline. acs.orgresearchgate.net This chiron serves as a platform to introduce functional diversity, leading to backbone-constrained analogues of drugs like baclofen (B1667701) and pregabalin. acs.orgresearchgate.net
Similarly, the development of two divergent and complementary Lewis acid-catalyzed additions of bicyclobutanes to imines demonstrates a modular approach. nih.gov Depending on the nature of the imine (N-aryl vs. N-alkyl), either azabicyclo[2.1.1]hexanes or cyclobutenyl methanamine products are formed, showcasing how reactivity can be tuned to generate different scaffolds from a common set of starting materials. nih.gov
Functional Group Interconversions and Late-Stage Derivatization on the Aza-Bicyclic Core
Late-stage functionalization and functional group interconversions are powerful strategies for rapidly accessing a wide range of analogs from a common aza-bicyclic core. Neighboring group participation by the nitrogen atom in anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane facilitates nucleophilic substitution at the 7-position with various nucleophiles (C, N, O, and halogens). nih.gov This allows for the introduction of diverse functionalities at a late stage of the synthesis.
Synthesis of Isotopically Labeled 2S-1-Aza-bicyclo[2.2.1]hept-2-ylamine for Mechanistic Studiesnih.gov
The elucidation of reaction mechanisms in organic synthesis is fundamental to the development of efficient and selective chemical transformations. Isotopic labeling is a powerful and definitive tool for this purpose, providing detailed insights into bond-forming and bond-breaking events, the fate of intermediates, and the occurrence of molecular rearrangements. nih.gov While specific studies detailing the isotopic labeling of this compound for mechanistic investigation of its synthesis are not extensively documented in publicly available literature, the principles and methodologies can be inferred from studies on analogous azabicyclic systems, such as epibatidine (B1211577) and other related compounds. acs.orgbeilstein-journals.org The introduction of stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into the molecular framework of reactants allows chemists to trace the pathways of atoms throughout a reaction sequence.
The synthesis of isotopically labeled analogs of this compound would typically commence with the acquisition or synthesis of a labeled precursor. The choice of isotope and its position within the molecule are dictated by the specific mechanistic question being addressed. For instance, to probe the mechanism of a cyclization step in the formation of the bicyclic core, labeled starting materials would be employed.
One common strategy involves the use of deuterated reagents. researchgate.netnih.gov For example, if a reduction step is a key part of the synthetic sequence, a deuterated reducing agent such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) could be used to introduce deuterium at a specific position. The location of the deuterium in the final product, as determined by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry, can confirm the regio- and stereoselectivity of the reduction.
Similarly, carbon-13 labeling can be invaluable. caltech.edu A synthetic route could be designed to incorporate a ¹³C-labeled carbonyl group or other carbon-containing functional group from a commercially available starting material like ¹³C-labeled carbon dioxide or potassium cyanide. acs.org Following the reaction, ¹³C NMR spectroscopy can be used to track the position of the labeled carbon, revealing whether any skeletal rearrangements have occurred. acs.org
Nitrogen-15 labeling is particularly relevant for nitrogen-containing heterocycles like this compound. Starting with a ¹⁵N-labeled ammonia (B1221849) or amine source would allow for the unambiguous tracking of the nitrogen atom's involvement in key bond-forming reactions, such as intramolecular cyclizations.
Illustrative Synthetic Approach for Isotopic Labeling:
A hypothetical labeling study for a synthetic route to the azabicyclo[2.2.1]heptane core might involve the steps outlined in the table below. This table illustrates how different isotopically labeled reagents could be introduced to probe specific mechanistic aspects of a synthetic pathway.
| Step No. | Reaction Type | Labeled Reagent Example | Isotope | Mechanistic Question Addressed |
| 1 | Reduction of a ketone | Sodium borodeuteride (NaBD₄) | Deuterium (D) | Stereoselectivity of hydride attack. |
| 2 | Cyclization | ¹⁵N-labeled amine | Nitrogen-15 (¹⁵N) | Intramolecular vs. intermolecular reaction pathway. |
| 3 | Rearrangement | ¹³C-labeled precursor | Carbon-13 (¹³C) | Confirmation of skeletal rearrangement. |
Research Findings from Analogous Systems:
Studies on related bicyclic alkaloids provide concrete examples of the application of isotopic labeling. In the synthesis of epibatidine analogs, tritium (B154650) (³H), a radioactive isotope of hydrogen, has been used to create radiolabeled ligands for in vivo studies of nicotinic acetylcholine (B1216132) receptors. acs.org While the primary purpose was not to study the synthetic mechanism, the techniques for introducing the label are relevant. Furthermore, ¹¹C-labeled methyl iodide has been employed to synthesize N-methylated epibatidine analogs for positron emission tomography (PET) studies, demonstrating the feasibility of incorporating isotopic labels into the final steps of a synthesis. beilstein-journals.org
In a study on the fragmentation mechanism of 2-quinuclidonium, a related bicyclic amide, a series of compounds labeled with ¹⁵N and ¹³C were synthesized to verify a proposed mechanism involving a McLafferty-type rearrangement. acs.org The mass spectrometry fragmentation patterns of the labeled compounds provided clear evidence supporting the proposed pathway. acs.org Such an approach could be similarly applied to study the mass spectral fragmentation of this compound and its derivatives, which can in turn provide structural information.
The table below summarizes various isotopes used in the study of related bicyclic and organic compounds and their primary applications, which could be extrapolated for mechanistic studies of this compound synthesis.
| Isotope | Compound Class Studied | Analytical Technique(s) | Purpose of Labeling |
| Tritium (³H) | Epibatidine analogs | Scintillation counting | In vivo receptor labeling. acs.org |
| Carbon-11 (¹¹C) | N-methylepibatidine analogs | Positron Emission Tomography (PET) | In vivo imaging of receptors. beilstein-journals.org |
| Carbon-13 (¹³C) | Lactone derivatives, 2-Quinuclidonium | ¹³C NMR, Mass Spectrometry | Study of protein interaction, elucidation of fragmentation mechanism. caltech.eduacs.org |
| Nitrogen-15 (¹⁵N) | 2-Quinuclidonium, Quinoxalinol Salen Ligands | Mass Spectrometry, ¹⁵N NMR | Elucidation of fragmentation mechanism, determination of regioselectivity. acs.org |
| Deuterium (D) | Various organic compounds | NMR, Mass Spectrometry | Probing kinetic isotope effects, enhancing metabolic stability, elucidating reaction mechanisms. researchgate.netnih.gov |
By employing these established isotopic labeling strategies, the synthetic pathways leading to this compound can be meticulously investigated, leading to a deeper understanding of the underlying reaction mechanisms and facilitating the development of more refined and efficient synthetic routes.
Chemical Reactivity and Transformations of 2s 1 Aza Bicyclo 2.2.1 Hept 2 Ylamine
Electrophilic Reactions at the Amine Nitrogen Atom
The lone pair of electrons on the primary amine nitrogen of 2S-1-Aza-bicyclo[2.2.1]hept-2-ylamine makes it a nucleophilic center, readily participating in reactions with various electrophiles.
The primary amine of the parent compound, 2-azabicyclo[2.2.1]heptane, can be readily acylated, alkylated, and sulfonylated. For instance, N-acylation is a common transformation. While specific examples for the "2S" isomer are not detailed in the provided results, the general reactivity of the 2-aminobicyclo[2.2.1]heptane scaffold suggests that similar reactions would proceed.
Sulfonylation of related bicyclo[2.2.1]heptane amine derivatives is a well-established reaction. For example, the synthesis of various sulfonyl derivatives of (+/-)-(5Z)-7-(3-endo-aminobicyclo[2.2.1]hept-2-exo-yl)heptenoic acid methyl ester has been reported. lookchem.com This is achieved by reacting the corresponding amine with sulfonyl chlorides. lookchem.com This suggests that this compound would similarly react with sulfonyl chlorides to yield the corresponding sulfonamides.
Alkylation of the amine nitrogen is another fundamental transformation. The reaction of bicyclo[2.2.1]hept-2-ylamine with 1-benzenesulfonyl-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine demonstrates the nucleophilic character of the amine in an alkylation-type reaction. google.com
Table 1: Examples of Electrophilic Reactions on Related Bicyclic Amines
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Sulfonylation | Sulfonyl chlorides | Sulfonamides | lookchem.com |
| Alkylation | 1-benzenesulfonyl-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine, diisopropylethylamine, propan-2-ol, 110°C | N-substituted amine | google.com |
Information regarding specific oxidation and reduction pathways of the amine group in this compound is not extensively covered in the provided search results. However, general principles of amine chemistry suggest that the primary amine could be oxidized to nitroso or nitro compounds under specific conditions. Conversely, reductive amination of a corresponding ketone would be a plausible synthetic route to this amine, implying the stability of the amine to certain reducing agents.
Stereoselective Transformations Involving the Bicyclic Scaffold
The rigid, strained bicyclo[2.2.1]heptane framework provides a platform for stereoselective reactions, where the existing stereochemistry directs the outcome of subsequent transformations.
While direct C-H functionalization of the unsubstituted this compound is not explicitly detailed, research on related bicyclic systems highlights the potential for such transformations. For instance, rhodium(II)-catalyzed decomposition of vinyldiazomethanes in the presence of dihydropyridines has been used to synthesize functionalized 6-azabicyclo[3.2.2]nonadienes, indicating that C-H insertion reactions can occur in related bridged systems. capes.gov.br Furthermore, iron-catalyzed C-H oxidation has been employed as a key step in the synthesis of complex molecules containing a bicyclo[2.2.1]heptane core. researchgate.net These examples suggest that C-H functionalization could be a viable strategy for modifying the scaffold of this compound, although specific methodologies would need to be developed.
The strained nature of the aza-bicyclo[2.2.1]heptane core makes it susceptible to ring-opening and ring-expansion reactions, often proceeding with high stereoselectivity. nih.gov
Ring-opening reactions of related aza-bicyclic systems have been documented. For example, acid-catalyzed ring-opening of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols has been shown to proceed via cleavage of the C-O bond. beilstein-journals.org Another example involves the conjugate addition of allyl magnesium bromide to a chiral aza-bicyclo-heptene sulfone scaffold, which leads to a stereoselective ring opening. researchgate.net A patent also describes a ring-opening reaction of an aza-bicyclo[2.2.1]heptene derivative with sodium hydride to prepare an intermediate for Oseltamivir. google.com
Ring expansion of the 2-azabicyclo[2.2.1]heptane system to a 2-azabicyclo[3.2.1]octane derivative has been observed. researchgate.netrsc.org This transformation can proceed through the formation of an aziridinium (B1262131) intermediate, followed by regioselective opening by a nucleophile. rsc.org Similarly, the 7-azabicyclo[2.2.1]heptane ring system can undergo ring expansion to tropanones. acs.orgnih.govacs.org
Table 2: Ring-Opening and Ring-Expansion Reactions of Aza-Bicyclo[2.2.1]heptane Systems
| Transformation | Starting Material | Reagents and Conditions | Product | Reference |
| Ring Opening | Cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene | Pyridinium toluenesulfonate, methanol | Ring-opened product | beilstein-journals.org |
| Ring Opening | Chiral aza-bicyclo-heptene sulfone | Allyl magnesium bromide | cis-1,2-disubstituted cyclohexenylamine | researchgate.net |
| Ring Expansion | 2-azabicyclo[2.2.1]heptane derivative | Mitsunobu conditions or sulfonyl chloride/base | 2-azabicyclo[3.2.1]octane system | rsc.org |
| Ring Expansion | 7-azabicyclo[2.2.1]heptane derivative | Lewis acid | Tropanone | acs.orgnih.govacs.org |
Formation of Conjugates and Advanced Scaffolds Utilizing this compound as a Building Block
The unique three-dimensional structure of this compound makes it an attractive building block for the synthesis of more complex molecules and conjugates. Its rigid framework can be used to control the spatial orientation of appended functional groups.
The synthesis of simplified azasordarin analogs, which are potential antifungal agents, has been achieved using a Diels-Alder reaction to generate a highly substituted bicyclo[2.2.1]heptane core. researchgate.net This highlights the utility of the bicyclic system in medicinal chemistry. Furthermore, the high strain of bicyclic systems can be exploited in retro-condensation reactions to produce highly functionalized cyclopentene, dihydrofuran, and pyrroline (B1223166) scaffolds. nih.gov
Applications of 2s 1 Aza Bicyclo 2.2.1 Hept 2 Ylamine in Advanced Organic Synthesis
Role as a Chiral Catalyst or Ligand in Asymmetric Transformations
The 2-azabicyclo[2.2.1]heptane core, the fundamental structure of 2S-1-Aza-bicyclo[2.2.1]hept-2-ylamine, is a versatile platform for creating compounds used as chiral ligands or organocatalysts in asymmetric synthesis. semanticscholar.org The development of sophisticated chiral catalysts is fundamental to enantioselective synthesis, as these catalysts generate a chiral environment that directs a reaction to preferentially form one enantiomer. Derivatives of the bicyclo[2.2.1]heptane structure are employed as chiral ligands that coordinate with metal catalysts, creating a chiral environment for asymmetric reactions such as transfer hydrogenation. While ligands for transition metals are often based on phosphorus or nitrogen, chiral diene ligands featuring the bicyclo[2.2.1]hepta-2,5-diene core have also proven effective. sigmaaldrich.com
Derivatives of the 2-azabicyclo[2.2.1]heptane framework have been successfully applied as organocatalysts in stereoselective reactions. For instance, a series of derivatives prepared from 2-azanorbornane were used in the stereoselective reaction of isatins with ketones. semanticscholar.org In another study, various chiral polyamines, amides, and proline analogues built upon a 2-azabicycloalkane scaffold were synthesized and evaluated as organocatalysts in the aldol (B89426) reaction between ketones and p-nitrobenzaldehyde. semanticscholar.org
One amine derivative incorporating the 2-azabicyclo[2.2.1]heptane unit, when used as an organocatalyst, yielded the aldol product with notable diastereoselectivity, albeit with moderate yield. semanticscholar.org This highlights the influence of the bicyclic structure on the stereochemical outcome of the reaction. semanticscholar.org
Table 1: Performance of a 2-Azabicyclo[2.2.1]heptane-based Amine Catalyst in an Asymmetric Aldol Reaction
| Catalyst Structure | Reactants | Diastereoselectivity (syn:anti) | Yield (%) | Enantiomeric Excess (ee %) |
| Amine with 2-azabicyclo[2.2.1]heptane unit | Cyclohexanone (B45756) + p-Nitrobenzaldehyde | Reversed diastereoselectivity | 43 | Not specified |
Data sourced from a study on organocatalysts based on the 2-azabicycloalkane scaffold. semanticscholar.org
The ability of amine and diamine derivatives of the azabicyclo[2.2.1]heptane skeleton to act as ligands for transition metals is crucial for their application in asymmetric catalysis. semanticscholar.org These ligands form coordination complexes with a central metal atom or ion through coordinate covalent bonds, which can then catalyze reactions with high stereocontrol. libretexts.org
For example, modular catalysts constructed from 2-azabicyclo[2.2.1]heptane have been used in zinc-catalyzed aldol reactions. semanticscholar.org The in-situ-formed Zn(II) complex with a ligand derived from the azabicyclic amine demonstrated good to high yields and notable stereoselectivity in the reaction between cyclohexanone and 4-nitrobenzaldehyde. semanticscholar.org The coordination of the chiral ligand to the zinc metal center creates a defined chiral pocket that dictates the facial selectivity of the enolate attack on the aldehyde. Chiral diamine ligands derived from the broader bicyclo[2.2.1]heptane structure have also been effectively used in the asymmetric rearrangement of epoxides when coordinated to a metal catalyst.
Table 2: Application of a 2-Azabicyclo[2.2.1]heptane-Derived Ligand in a Metal-Catalyzed Asymmetric Aldol Reaction
| Metal | Ligand System | Reaction | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) |
| Zn(II) | Assembly from 2-azabicyclo[2.2.1]heptane-derived amine | Cyclohexanone + 4-Nitrobenzaldehyde | up to >95 | up to 80:20 | up to 40 |
| Zn(II) | Assembly from 2-azabicyclo[2.2.1]heptane-derived amine | Cyclohexanone + 4-Chlorobenzaldehyde | Lower Yield | >98:2 | 99 (for syn) |
Data reflects the performance of modular chiral catalysts in zinc-catalyzed aldol reactions. semanticscholar.org
Utilization as a Stereochemical Scaffold in Natural Product Synthesis
The defined three-dimensional structure of the bicyclo[2.2.1]heptane core makes it a valuable intermediate and building block in the synthesis of complex organic molecules, including natural products. mdpi.com The synthesis of compound collections based on the core scaffolds of natural products is a promising strategy in drug discovery, aiming to create novel molecules with high sp3 character and drug-like properties. mdpi.com
The 2-azabicyclo[2.2.1]heptane framework, in particular, is a key structural motif in various biologically active compounds and serves as a versatile synthon. For instance, the related compound 2-azabicyclo[2.2.1]hept-5-en-3-one, known as Vince lactam, is a crucial precursor for blockbuster antiviral drugs like Carbovir and Abacavir. nih.govresearchgate.net The rigid scaffold allows for versatile chemical modifications to produce functionalized γ-lactams and γ-amino acid derivatives with a cyclopentane (B165970) structure. nih.gov Furthermore, the 2-azabicyclo[m.n.0]alkane ring system, conceptually related to the title compound, has been synthesized and used as a precursor for the synthesis of complex Strychnos and Stemona classes of alkaloids. researchgate.net The rigid conformational nature of exo- and endo-7-azabicyclo[2.2.1]heptan-2-amines makes them important substructures in many pharmacologically significant compounds, such as potent A1 adenosine (B11128) receptor (A1AR) agonists. researchgate.net
Incorporation into Complex Molecular Architectures for Functional Materials Research
The incorporation of rigid, chiral scaffolds like 2-azabicyclo[2.2.1]heptane into larger molecular systems is a strategy for developing new functional materials with specific properties. While direct applications of this compound in this area are emerging, related structures have shown significant promise.
Research has demonstrated that chiral fluorene (B118485) derivatives containing an azanorbornene ring can exhibit high fluorescence quantum yields, reaching up to 76.6%. researchgate.net This suggests that embedding the rigid and well-defined 2-azabicyclo[2.2.1]heptane structure into fluorescent molecules can be a viable strategy for creating advanced optical materials. The bicyclic unit can enforce a specific conformation on the chromophore, potentially enhancing its photophysical properties like emission intensity and circular polarization. The synthesis of various 2-azabicyclo[2.2.1]heptenes has been achieved through methods like selenium-catalyzed intramolecular oxidative amination, and subsequent modifications of the bicyclic backbone demonstrate the value of this aza-bridged ring system for creating diverse molecular architectures. researchgate.net
Pharmacological and Mechanistic Research of 2s 1 Aza Bicyclo 2.2.1 Hept 2 Ylamine and Its Derivatives Pre Clinical Focus
Molecular Target Identification and Validation through Biochemical Assays
Biochemical assays are fundamental in identifying the molecular targets of novel compounds and quantifying their interactions. For derivatives of the azabicyclo[2.2.1]heptane scaffold, these studies have been crucial in establishing their potential as modulators of key receptors and enzymes involved in various physiological processes.
Derivatives of the azabicyclo[2.2.1]heptane core have been investigated for their binding affinity and selectivity at several receptor types, most notably nicotinic acetylcholine (B1216132) receptors (nAChRs), chemokine receptors, and muscarinic acetylcholine receptors (mAChRs).
Analogues of epibatidine (B1211577) incorporating a 7-azabicyclo[2.2.1]heptane moiety have shown significant binding at α4β2 nAChRs. nih.gov A series of 2-exo-2-(2'-substituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes were synthesized and evaluated for their binding affinity. nih.gov Compounds where the 2'-substituent on the pyridine (B92270) ring was fluorine, bromine, iodine, or hydrogen displayed binding affinities similar to (+)- and (-)-epibatidine at α4β2 nAChRs. nih.gov The binding affinity appears to be influenced by the electronic nature of the substituent; for instance, an amino group at the 2'-position resulted in affinity similar to nicotine, whereas hydroxy or dimethylamino groups led to much lower affinity. nih.gov Notably, none of these specific compounds showed significant affinity for the α7 nAChR subtype. nih.gov
In a different therapeutic area, derivatives featuring a bicyclo[2.2.1]heptane-containing N,N′-diarylsquaramide structure were identified as selective antagonists for the CXCR2 chemokine receptor. nih.gov One compound, which introduced a bicyclo[2.2.1] moiety to the N,N′-diarylsquaramide skeleton, demonstrated potent CXCR2 antagonistic activity with an IC50 of 0.062 µM and a 113-fold selectivity over the homologous CXCR1 receptor. nih.gov Further molecular docking studies suggested that the S-configuration of this compound exhibits a stronger binding mode to CXCR2 compared to the R-configuration. nih.gov
Additionally, bicyclo[2.2.1]hept-7-ylamine derivatives have been explored as M3 muscarinic receptor modulators, indicating that the placement of the amine functional group on the bicyclic scaffold is critical for directing activity towards specific receptor classes. googleapis.comgoogle.com
Table 1: Receptor Binding Affinity of Selected Azabicyclo[2.2.1]heptane Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.
| Compound Class | Derivative/Compound | Target Receptor | Binding Affinity (IC₅₀) | Selectivity | Source |
|---|---|---|---|---|---|
| Epibatidine Analogues | 2-exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo[2.2.1]heptane | α4β2 nAChR | Similar to epibatidine | Low for α7 nAChR | nih.gov |
| Epibatidine Analogues | 2-exo-2-(2'-amino-5'-pyridinyl)-7-azabicyclo[2.2.1]heptane | α4β2 nAChR | Similar to nicotine | Low for α7 nAChR | nih.gov |
| N,N′-diarylsquaramides | Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide (1a) | CXCR2 | 0.062 µM | 113-fold vs CXCR1 | nih.gov |
| N,N′-diarylsquaramides | Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide (2e) | CXCR2 | 48 nM | 60.4-fold vs CXCR1 | nih.gov |
| Bicyclo[2.2.1]hept-7-ylamines | General derivatives | M3 Muscarinic Receptor | Not specified | Not specified | googleapis.com |
The rigid bicyclo[2.2.1]heptane scaffold has also been incorporated into molecules designed to inhibit specific enzymes. Research in this area has explored how the unique three-dimensional shape of the scaffold can be exploited to fit into enzyme active sites.
One area of investigation involves the inhibition of phosphodiesterase-IV (PDE-IV). A derivative, 5-(3-(exo-bicyclo[2.2.1]hept-2-yloxy)-4-methoxyphenyl)-3,4,5,6-tetrahydropyrimidin-2(1H)-one, which contains a bicyclo[2.2.1]heptan-2-ol substructure, was studied for PDE-IV inhibition. For these compounds, the exo-configuration of the bicycloalkyloxy group was identified as a key feature for effective binding to the enzyme.
In a separate line of research, derivatives of sitagliptin (B1680988), a known dipeptidyl peptidase-4 (DPP-4) inhibitor, were synthesized and evaluated for their ability to inhibit other enzymes involved in glucose metabolism. nih.gov While not directly containing the 2S-1-Aza-bicyclo[2.2.1]hept-2-ylamine core, this research highlights a broader strategy of using complex scaffolds to target enzymes like α-amylase and α-glucosidase. nih.gov Several synthesized sitagliptin derivatives demonstrated significant inhibitory profiles against these enzymes. nih.gov
Furthermore, certain 9H-purine-2,6-diamine derivatives incorporating a bicyclo[2.2.1]hept-2-ylamine moiety have been investigated as ATP competitive kinase inhibitors, suggesting a potential role in oncology. google.com
Table 2: Enzyme Inhibition by Bicyclo[2.2.1]heptane Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.
| Compound Class | Derivative Structure | Target Enzyme | Key Mechanistic Finding | Source |
|---|---|---|---|---|
| Tetrahydropyrimidinones | 5-(3-(exo-bicyclo[2.2.1]hept-2-yloxy)-4-methoxyphenyl)-3,4,5,6-tetrahydropyrimidin-2(1H)-one | PDE-IV | Exo-configuration is key for binding. | |
| 9H-purine-2,6-diamines | Derivative with bicyclo[2.2.1]hept-2-ylamine | Kinases | ATP competitive inhibitor activity. | google.com |
Cellular Pharmacological Investigations
Moving from biochemical assays to cell-based models allows for the investigation of a compound's effects within a biological system, including its ability to modulate signaling pathways and its structure-activity relationship for cellular potency.
The functional consequences of receptor binding are often studied by measuring changes in intracellular signaling pathways. A bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide (compound 2e), identified as a selective CXCR2 antagonist, was evaluated for its biological effect in an in vitro assay using the pancreatic cancer cell line CFPAC1. nih.gov The study found that this compound demonstrated a good anti-cancer metastatic effect, which is consistent with the known role of the CXCR2 signaling pathway in cancer progression and metastasis. nih.gov Cannabinoid receptor ligands with a bicyclo[2.2.1]heptane structure have also been shown to activate the mitogen-activated protein kinase (MAPK) pathway in certain cell types. google.com
SAR studies are critical for optimizing lead compounds by identifying which chemical modifications enhance biological activity and selectivity. For derivatives of the azabicyclo[2.2.1]heptane scaffold, SAR has been extensively explored.
In the context of CXCR2 antagonists, SAR studies revealed that introducing an electron-donating methyl group or an electron-withdrawing cyano group at a specific position on the phenyl ring resulted in a loss of activity. nih.gov Replacing an amide moiety with a sulfone group maintained selectivity but weakened binding affinity, whereas a sulfoxide (B87167) replacement improved CXCR2 antagonistic activity but with reduced selectivity. nih.gov This indicates a delicate balance between electronic properties and steric fit for optimal receptor interaction.
For epibatidine analogues targeting nAChRs, the electronic nature of the substituent at the 2'-position of the pyridine ring was shown to be a key determinant of binding affinity. nih.gov Analgesic properties were also assessed, and with the exception of the amino and dimethylamino derivatives, all other analogues tested were full agonists in producing antinociception, demonstrating that receptor binding affinity does not always directly correlate with functional potency. nih.gov
Research on antiprotozoal agents showed that replacing a rigid bicyclo-octane system with a more flexible 2-azabicyclo[3.2.2]nonane system influenced activity. nih.gov Specifically, 2-azabicyclo[3.2.2]non-5-ylamines exhibited higher antiprotozoal activities than their 4-aminobicyclo[2.2.2]octane counterparts. nih.gov This suggests that scaffold flexibility can be a key parameter in SAR studies.
In Vitro and Ex Vivo Mechanistic Studies in Tissue and Organ Systems
To understand the physiological effects of these compounds beyond the cellular level, researchers utilize isolated tissues and organ systems. These in vitro and ex vivo models provide insights into the integrated pharmacological response.
The antiprotozoal activity of new 2-azabicyclo[3.2.2]nonanes, derived from bicyclo[2.2.2]octan-2-ones, was tested in in vitro microplate assays against Trypanosoma brucei rhodesiense and a resistant strain of Plasmodium falciparum K1. nih.gov One derivative, (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine, showed enhanced anti-trypanosomal activity (IC50 = 0.60 µM) and significant antiplasmodial activity (IC50 = 0.28 µM). nih.gov These findings highlight the potential of this chemical class as lead compounds for developing new antiprotozoal drugs. nih.gov
In the context of respiratory diseases, derivatives of bicyclo[2.2.1]hept-7-ylamine have been studied for their effects on smooth muscle. As antagonists of M3 muscarinic receptors, which mediate contractile responses in airway smooth muscle, these compounds have potential therapeutic applications for treating bronchoconstriction. googleapis.com
Neurotransmitter Release Modulation
Derivatives of the 1-Aza-bicyclo[2.2.1]heptane scaffold have been shown to modulate neurotransmitter release, primarily through their action on G-protein coupled receptors (GPCRs) such as orexin (B13118510) and muscarinic receptors.
Orexin Receptor Antagonism: The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors (OX1R and OX2R), is a significant regulator of wakefulness, reward processing, and monoaminergic neurotransmitter release. nih.gov The 1-Aza-bicyclo[2.2.1]heptane core has been successfully utilized to develop selective OX1R antagonists. nih.govnih.gov By blocking the OX1R, these compounds can interfere with the excitatory signaling of orexins. This antagonism is believed to play a role in mitigating conditions like addiction and panic disorders. nih.govresearchgate.net The development of these antagonists from a dual orexin receptor antagonist (DORA) to a selective OX1R antagonist (SORA-1) highlights the scaffold's tunability. nih.gov
Muscarinic Receptor Antagonism: Muscarinic acetylcholine receptors, particularly the M3 subtype, are involved in the modulation of neurotransmitter release in the central nervous system. researchgate.net The 1-Aza-bicyclo[2.2.1]heptane framework has been incorporated into molecules designed as M3 muscarinic receptor antagonists. researchgate.net Antagonism at this receptor can influence cholinergic signaling, which is critical for a wide range of cognitive and physiological functions.
Electrophysiological Effects
The electrophysiological properties of 1-Aza-bicyclo[2.2.1]heptane derivatives have been extensively studied, particularly in the context of their interaction with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. nih.gov
Studies using two-electrode voltage clamping on Xenopus laevis oocytes expressing human nAChR subtypes have provided detailed insights into the functional activity of these compounds. nih.gov For instance, certain derivatives have been identified as partial agonists at the α7 nAChR, capable of eliciting inward whole-cell currents. nih.govunimi.it The efficacy and potency of these compounds are determined by measuring the peak-current and net-charge values upon application. nih.gov
Some epibatidine analogues built on a 7-azabicyclo[2.2.1]heptane frame have demonstrated varied electrophysiological profiles, acting as full agonists at α4β2 nAChRs while showing partial agonism at α7 nAChRs. researchgate.net Further modifications can convert these agonists into antagonists that block nicotine-induced depolarization. researchgate.net This functional plasticity underscores the scaffold's utility in developing modulators of ion channel activity with specific electrophysiological signatures.
| Compound Class | Target Receptor | Electrophysiological Effect | Measurement Technique |
|---|---|---|---|
| NS6740 Derivatives | α7 nAChR | Partial Agonism (increased channel opening) | Two-electrode voltage clamp on Xenopus oocytes |
| Epibatidine Analogues | α4β2 nAChR | Full Agonism (elicits inward currents) | Whole-cell current recordings |
| Epibatidine Analogues | α7 nAChR | Partial Agonism | Whole-cell current recordings |
| Optimized Epibatidine Analogues | α4β2 nAChR | Antagonism (blocks nicotine-induced depolarization) | HEK cell depolarization assays |
Lead Optimization Strategies from a Chemical Perspective
The 1-Aza-bicyclo[2.2.1]heptane scaffold has been the subject of extensive lead optimization campaigns to enhance potency, selectivity, and pharmacokinetic properties for various targets. nih.govbiosolveit.denih.gov These strategies involve systematic structural modifications to explore structure-activity relationships (SAR). biosolveit.denih.gov
Targeting Orexin Receptors: In the development of selective OX1R antagonists, optimization efforts started from a dual orexin receptor antagonist. nih.gov Key strategies included:
Linker Modification: Replacing a hydroxymethyl linker with a direct amino linkage was found to improve selectivity for the OX1R over the OX2R. nih.gov
Heterocycle Replacement: Substituting a triazole ring with a pyrimidine (B1678525) maintained a favorable metabolic profile while slightly increasing affinity for OX1R. nih.gov
Ring Substitution: The introduction of fluorine atoms onto a benzamide (B126) ring was a crucial step to achieve a good balance of potency, selectivity, and microsomal stability. nih.gov
Stereochemistry: Resolution of racemic mixtures was critical, as it was demonstrated that the desired antagonist activity resided in a single enantiomer. nih.gov
Targeting DPP-4 and Other Receptors: For other targets like the dipeptidyl peptidase-4 (DPP-4) enzyme, optimization has been guided by molecular modeling and SAR studies. nih.govnih.gov
Scaffold Derivatization: In the development of DPP-4 inhibitors, the 2-azabicyclo[2.2.1]heptane moiety was acylated with (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, and further modifications with oxadiazole substituents led to highly potent and selective inhibitors. nih.gov
Conformational Restriction: For sigma-2 (σ2) receptor ligands, the conformational restriction imposed by the 7-azabicyclo[2.2.1]heptane scaffold, compared to more flexible pyrrolidine (B122466) analogs, was found to be important for achieving subtype selectivity. nih.gov N-arylalkyl substituents generally conferred selectivity for the σ2 subtype. nih.gov
| Target | Initial Lead Property | Optimization Strategy | Improved Property |
|---|---|---|---|
| Orexin-1 Receptor (OX1R) | Dual OX1R/OX2R Antagonist | Replace hydroxymethyl linker with direct amino linkage | Increased OX1R Selectivity |
| Orexin-1 Receptor (OX1R) | Triazole-containing lead | Replace triazole with pyrimidine | Maintained metabolic stability, increased affinity |
| Orexin-1 Receptor (OX1R) | Unsubstituted benzamide | Introduce fluorine to benzamide ring | Improved balance of properties |
| DPP-4 | Neogliptin lead compound | Introduce 1,2,4-oxadiazole (B8745197) substituents | Enhanced potency and selectivity |
| Sigma-2 (σ2) Receptor | General sigma ligand | Introduce N-arylalkyl substituents | Increased σ2 subtype selectivity |
Computational Chemistry and Theoretical Studies of 2s 1 Aza Bicyclo 2.2.1 Hept 2 Ylamine
Conformational Analysis and Energy Landscape Mapping of the Bicyclic Amine
The 1-azabicyclo[2.2.1]heptane framework is characterized by a rigid, strained ring system. This rigidity significantly limits its conformational freedom compared to more flexible acyclic or monocyclic amines, making it an attractive scaffold for rational drug design. Computational methods, such as molecular mechanics and quantum mechanics, are employed to map the potential energy surface (PES) and identify stable conformers.
Energy landscape mapping typically involves systematic rotation around the C2-N bond to determine the rotational energy barrier of the amine group. The relative energies of different conformers (e.g., staggered vs. eclipsed orientations of the amine protons relative to the bicyclic frame) are calculated to identify the global energy minimum. The bicyclic core itself is generally locked into a strained, boat-like conformation. While specific energy values for the title compound are not widely published, studies on analogous bicyclic systems like bicyclo[2.2.1]heptan-2-ol demonstrate that the potential energy surface is characterized by distinct, well-defined minima corresponding to specific rotamers of the functional group.
Table 1: Illustrative Conformational Energy Profile (Note: This data is illustrative, based on typical values for substituted bicyclic amines, as specific experimental values for 2S-1-Aza-bicyclo[2.2.1]hept-2-ylamine are not available in the cited literature.)
| Conformer | Dihedral Angle (H-N-C2-C3) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| Staggered-1 (Global Minimum) | ~60° | 0.00 | ~70 |
| Staggered-2 | ~180° | 0.85 | ~25 |
| Eclipsed (Transition State) | ~120° | 3.50 | <1 |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide deep insights into the electronic properties governing the molecule's stability and reactivity. These methods are used to compute molecular orbital energies, electron density distribution, and the transition states of potential reactions.
Molecular orbital (MO) theory helps to identify the regions of a molecule that are most likely to participate in chemical reactions. For this compound, the key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is expected to be localized primarily on the two nitrogen atoms, reflecting the high energy of the nitrogen lone pairs of electrons. The exocyclic amine (NH2) and the bridgehead nitrogen both contribute to the HOMO, making these sites the primary centers for nucleophilic attack and interaction with electrophiles or metal ions. The LUMO, conversely, would likely be distributed across the σ* anti-bonding orbitals of the C-N and C-C bonds.
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. Electron density maps would visually confirm the localization of negative electrostatic potential around the nitrogen atoms, highlighting them as the key sites for hydrogen bonding and other intermolecular interactions. Studies on related azabicyclic systems confirm that the nitrogen lone pair orientation is a crucial factor in their chemical behavior. researchgate.net
Table 2: Calculated Electronic Properties (Illustrative) (Note: These values are representative for a molecule of this type and are for illustrative purposes.)
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | ~ -8.5 eV | Indicates electron-donating capability (nucleophilicity). |
| LUMO Energy | ~ +1.2 eV | Indicates electron-accepting capability (electrophilicity). |
| HOMO-LUMO Gap | ~ 9.7 eV | Suggests high kinetic stability. |
| Dipole Moment | ~ 1.8 D | Reflects overall molecular polarity. |
Transition state (TS) analysis is a computational technique used to determine the energy barrier (activation energy) for a chemical reaction, providing insights into reaction kinetics and mechanisms. For this compound, this could be applied to model its synthesis or subsequent functionalization. For instance, in reactions where the amine acts as a nucleophile, TS calculations can elucidate the preferred pathway of attack and the stereochemical outcome.
In the context of its use as a building block, TS analysis could model the reaction of the amine with an electrophile, predicting the activation energy and the geometry of the transition state. Such studies on related strained bicyclic systems have shown that the approach of reactants is highly controlled by the steric hindrance of the bicyclic framework. science.gov This computational analysis is crucial for optimizing reaction conditions and predicting the feasibility of synthetic routes.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
The rigid nature of the 1-azabicyclo[2.2.1]heptane scaffold makes it a compelling core for designing ligands that can fit into specific protein binding pockets with high shape complementarity and minimal entropic penalty upon binding.
Molecular Docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. laurinpublishers.com For this compound and its derivatives, docking studies are used to screen for potential biological targets, such as G-protein coupled receptors (GPCRs), kinases, or proteases. researchgate.netresearchgate.net The simulation places the ligand into the binding site and scores the resulting poses based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The protonated amine and bridgehead nitrogen can act as key hydrogen bond donors or acceptors, anchoring the molecule within the active site.
Molecular Dynamics (MD) Simulations complement docking by providing a dynamic view of the ligand-target complex over time. nih.govmdpi.com Starting from a docked pose, an MD simulation calculates the atomic movements of the protein and ligand, allowing for an assessment of the stability of the binding mode. mdpi.com Key metrics from MD simulations include Root Mean Square Deviation (RMSD) to measure conformational stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and analysis of persistent hydrogen bonds over the simulation trajectory. mdpi.com These simulations are vital for validating docking results and understanding the allosteric effects of ligand binding.
Table 3: Hypothetical Molecular Docking Results against a Kinase Target (Note: This table is illustrative, showing typical data obtained from a docking and MD simulation study.)
| Parameter | Value | Interpretation |
|---|---|---|
| Docking Score (kcal/mol) | -8.2 | Indicates strong predicted binding affinity. |
| Key Hydrogen Bonds | Amine (NH2) with Asp145; Bridgehead N with Gln85 | Specific interactions anchoring the ligand in the binding pocket. |
| RMSD of Ligand (MD) | 1.5 Å | Suggests a stable binding pose throughout the simulation. |
| Binding Free Energy (MM/PBSA) | -45.5 kcal/mol | Favorable free energy confirms a stable complex. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design
QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For derivatives of this compound, QSAR models are invaluable for guiding the rational design of more potent and selective analogs.
The process involves generating a dataset of related compounds with known biological activities (e.g., IC50 values). For each compound, a set of molecular descriptors is calculated. These descriptors can be steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), or hydrophobic (e.g., LogP). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with activity.
The resulting QSAR equation can be used to predict the activity of new, unsynthesized compounds, allowing chemists to prioritize the synthesis of the most promising candidates. The rigid bicyclic core serves as a constant anchor, while substituents at the amine or other positions can be varied to optimize interactions with the target and improve properties.
Table 4: Common Molecular Descriptors Used in QSAR for Amine Scaffolds
| Descriptor Class | Example Descriptor | Information Provided |
|---|---|---|
| Topological | Wiener Index | Molecular branching and size. |
| Electronic | HOMO/LUMO Energy | Reactivity and ability to form charge-transfer complexes. |
| Steric/Geometrical | Molecular Volume | Shape and fit within a binding site. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Membrane permeability and hydrophobic interactions. |
| Constitutional | Number of Hydrogen Bond Donors/Acceptors | Potential for specific polar interactions with a target. |
Advanced Analytical Methodologies for the Stereochemical and Structural Elucidation of 2s 1 Aza Bicyclo 2.2.1 Hept 2 Ylamine
Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Circular Dichroism, Optical Rotatory Dispersion)
Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), are indispensable for determining the absolute configuration of chiral molecules like 2S-1-Aza-bicyclo[2.2.1]hept-2-ylamine. These methods measure the differential interaction of a chiral substance with left- and right-circularly polarized light.
The absolute configuration can be assigned by comparing the experimentally measured ORD or ECD spectrum with theoretical spectra calculated for a known configuration (e.g., the 'S' configuration). nih.govresearchgate.net A strong correlation between the experimental and one of the calculated spectra allows for an unambiguous assignment. nih.gov For instance, the absolute configuration of the fullerene C76 was successfully determined by comparing its experimental ORD pattern, derived from the ECD spectrum via a Kramers-Kronig transform, with spectra predicted by theoretical calculations. nih.gov Similarly, this approach has been applied to various chiral molecules, where a combination of ORD, ECD, and Vibrational Circular Dichroism (VCD) provided a reliable determination of the absolute configuration. researchgate.net For the 1-azabicyclo[2.2.1]heptane framework, the conformation is often a rigid, trans-fused system, which simplifies spectral interpretation and modeling. rsc.org
Key Applications of Chiroptical Spectroscopy:
Non-destructive determination of the absolute stereochemistry (R/S).
Confirmation of enantiomeric purity.
Analysis of conformational changes in solution.
Advanced NMR Spectroscopy Techniques for Detailed Structural Assignment (e.g., 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. While 1D NMR (¹H and ¹³C) provides fundamental information, advanced 2D NMR techniques are required to decipher the complex, overlapping signals and establish the precise connectivity and stereochemistry of the bicyclic system.
Two-dimensional NMR experiments are crucial for assigning the relative stereochemistry of substituents on the azabicyclo[2.2.1]heptane core.
COSY (Correlation Spectroscopy) identifies proton-proton (H-H) spin-spin coupling networks, mapping out the connectivity through bonds. beilstein-journals.org
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C), allowing for the unambiguous assignment of carbon signals. beilstein-journals.org
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for identifying quaternary carbons and piecing together the molecular skeleton. beilstein-journals.org
NOESY (Nuclear Overhauser Effect Spectroscopy) detects through-space interactions between protons that are in close proximity, providing definitive evidence for relative stereochemistry (e.g., exo vs. endo orientation). For example, in the 7-azabicyclo[2.2.1]heptane ring system, characteristic splitting patterns and NOE correlations can distinguish between isomers. uvic.ca
Solid-state NMR (ssNMR) would be a valuable tool for characterizing the compound in its crystalline form, providing insights into polymorphism, intermolecular interactions, and conformational differences between the solid and solution states.
Below is a table representing typical NMR data that would be used for structural assignment of a related azabicyclo[2.2.1]heptane derivative.
| Technique | Information Provided | Example Application |
| ¹H NMR | Provides chemical shift and coupling constants (J) for protons. | Distinguishes between exo and endo protons based on characteristic coupling patterns with bridgehead protons. uvic.ca |
| ¹³C NMR | Shows the chemical environment of each carbon atom. | Used with chiral lanthanide shift reagents to differentiate between enantiomers of bicyclo[2.2.1]heptane derivatives. researchgate.net |
| 2D-NOESY | Reveals through-space proximity of protons. | Confirms the relative configuration of substituents, for example, by observing correlations between exo protons. uvic.ca |
| HSQC/HMBC | Maps ¹H-¹³C one-bond and long-range correlations. | Establishes the complete carbon skeleton and confirms substituent placement. beilstein-journals.org |
High-Resolution Mass Spectrometry for Metabolite Identification and Reaction Monitoring
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with high accuracy, enabling the determination of its elemental formula. This is critical for confirming the identity of this compound and for identifying its metabolites in biological studies or byproducts in synthesis.
When coupled with liquid chromatography (LC-MS), HRMS is used to monitor the progress of chemical reactions in real-time. google.com For metabolite identification, tandem mass spectrometry (MS/MS) is employed. In this technique, the parent ion of the compound or its potential metabolite is isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint that can be used to elucidate the structure of the metabolite. sciex.com Accurate mass measurements of both the parent and fragment ions further constrain the possible elemental compositions, enhancing the confidence of identification. whiterose.ac.uk
Example of HRMS Application:
Reaction Monitoring: An LC-MS method can track the consumption of starting materials and the formation of the desired product and any impurities. google.com
Metabolite ID: If this compound undergoes oxidation in a biological system, HRMS/MS could identify a hydroxylated metabolite by detecting an increase in mass corresponding to one oxygen atom and by analyzing the fragmentation pattern of the new species.
X-ray Crystallography for Solid-State Structure and Co-crystal Analysis
X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. By diffracting X-rays off a single crystal of the compound, it is possible to generate a precise map of electron density and thus determine the exact positions of all atoms, as well as bond lengths, bond angles, and torsional angles.
This technique provides definitive proof of both the relative and absolute stereochemistry of this compound, assuming a suitable crystal can be grown. ucla.edu For instance, an X-ray crystallographic study of a related 2-aza-5-phenylbicyclo[2.2.1]hept-2-ene conclusively corrected a previous structural misassignment. ucla.edu Similarly, the structure of an exo-3-amino-7-azabicyclo[2.2.1]heptane derivative was confirmed by X-ray diffraction. uvic.ca
Furthermore, X-ray crystallography is essential for co-crystal analysis, where the target compound is crystallized with another molecule (a co-former). This is often done to understand intermolecular interactions, such as hydrogen bonding, which are crucial in drug-receptor binding and for designing materials with specific physical properties. dtu.dkgoogle.com
The table below shows representative data obtained from an X-ray crystallographic study of a related bicyclic compound, illustrating the type of information generated.
| Parameter | Example Value | Significance |
| Chemical Formula | C₁₂H₂₀Cl₂PtS₂ | Defines the elemental composition of the crystal's asymmetric unit. ugr.es |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P 1 21/n 1 | Defines the symmetry elements within the unit cell. ugr.es |
| Unit Cell Dimensions | a=7.934 Å, b=11.759 Å, c=8.256 Å, β=94.94° | Provides the precise dimensions of the repeating unit in the crystal lattice. ugr.es |
| Resolution | N/A | Indicates the level of detail obtained in the structure. |
Chiral Chromatographic Methods for Enantiomeric Excess Determination and Purity Assessment
Chiral chromatography is the benchmark method for separating enantiomers and quantifying the enantiomeric excess (e.e.) of a chiral compound. This is critical for ensuring the enantiopurity of this compound. The technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing one to elute from the column faster than the other.
High-Performance Liquid Chromatography (HPLC) is the most common platform for this analysis. A method for the enantiomeric separation of the related compound 2-azabicyclo[2.2.1]hept-5-en-3-one was developed using a Chiralcel OD-H column. researchgate.net This method was validated for its accuracy, precision, and limits of detection (LOD) and quantification (LOQ). researchgate.net Similarly, the enantiomers of a 7-dimethylamino-bicyclo[2.2.1]hept-2-yl ester derivative were successfully separated using a Chiralpac IA column, allowing for the isolation of each pure enantiomer. google.comgoogleapis.com
These methods are essential not only for final product analysis but also for monitoring the success of asymmetric syntheses or chiral resolutions. nih.govnih.gov
Typical Chiral HPLC Method Parameters:
| Parameter | Example Condition | Reference |
| Column | Chiralcel OD-H (250 x 4.6 mm) | researchgate.net |
| Mobile Phase | n-hexane-isopropanol (80:20, v/v) | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection | UV (254 nm) and Optical Rotation | researchgate.net |
| Retention Time | Enantiomer 1: ~6 min, Enantiomer 2: ~8 min | researchgate.net |
Future Directions and Emerging Research Opportunities for 2s 1 Aza Bicyclo 2.2.1 Hept 2 Ylamine
Application in Supramolecular Chemistry and Molecular Recognition
The distinct stereochemistry and hydrogen bonding capabilities of 2S-1-Aza-bicyclo[2.2.1]hept-2-ylamine make it an excellent candidate for designing complex supramolecular systems and chiral selectors. The future in this area lies in harnessing its rigid structure to control the assembly of molecules and to achieve highly specific molecular recognition.
The foundational principle of supramolecular chemistry is the non-covalent interaction between molecules. The 1-azabicyclo[2.2.1]heptane core provides a rigid, predictable scaffold, while the primary and tertiary amine groups offer sites for hydrogen bonding, electrostatic interactions, and further functionalization. Research on related bicyclic amines has demonstrated their ability to form ordered structures through hydrogen bonding. For instance, the crystal structure of 2,5-diazoniabicyclo[2.2.1]heptane dibromide reveals a complex three-dimensional network held together by N—H⋯Br hydrogen bonds, forming distinct slabs within the crystal lattice. iucr.org This capacity for forming organized networks is crucial for creating molecular cages, channels, and other functional supramolecular architectures.
Future research could focus on incorporating the this compound moiety into larger host molecules, such as calixarenes or cyclodextrins, to create chiral cavities for enantioselective guest binding. The encapsulation of protonated diamines within water-soluble, chiral supramolecular assemblies has already been demonstrated, highlighting the potential for these systems in sensing and separation. acs.org The inherent chirality of the "2S" configuration is particularly valuable for applications in asymmetric catalysis and chiral resolution, where the amine can act as a chiral solvating agent or as a component of a chiral stationary phase in chromatography.
| Application Area | Research Focus | Rationale Based on Scaffold Properties |
| Chiral Recognition | Development of chiral selectors for HPLC/SFC | The rigid, enantiopure scaffold allows for specific diastereomeric interactions with analytes. |
| Host-Guest Chemistry | Design of synthetic receptors for specific ions or small molecules | The amine groups can be functionalized to create tailored binding pockets. |
| Asymmetric Catalysis | Use as a chiral ligand or organocatalyst | The defined stereochemistry can induce high enantioselectivity in chemical reactions. acs.org |
| Crystal Engineering | Formation of predictable crystalline networks and co-crystals | The scaffold's rigidity and hydrogen bonding sites facilitate the design of ordered solid-state materials. iucr.org |
This table outlines potential research directions in supramolecular chemistry for this compound based on the known properties of related aza-bicyclic systems.
Development of Advanced Materials Based on the Aza-Bicyclic Scaffold
The incorporation of the rigid 3D structure of this compound into polymers and other materials can impart unique physical and functional properties. The aza-bicyclic scaffold is increasingly recognized as a valuable bioisostere for flat aromatic rings in drug discovery, offering improved metabolic stability and three-dimensionality. nih.govchemrxiv.org This concept of using rigid, non-aromatic cores is being extended to materials science for the creation of novel polymers, peptidomimetics, and functional surfaces.
One promising direction is the use of this amine as a monomer or cross-linking agent in polymerization. The two amine groups allow for the formation of polyamides, polyureas, or epoxies. The rigidity of the bicyclic unit would be expected to increase the glass transition temperature (Tg) and mechanical strength of the resulting polymers compared to those made with more flexible aliphatic diamines. Such polymers could find applications as high-performance coatings, adhesives, or engineering plastics.
Furthermore, the aza-bicyclic framework is an ideal building block for creating highly constrained, protease-stable peptides for therapeutic and diagnostic applications. nih.gov By replacing flexible amino acid residues with this scaffold, researchers can design peptidomimetics with fixed conformations that can bind to biological targets with high affinity and selectivity. nih.gov The ability to create libraries of such bicyclic peptides opens the door to discovering new ligands for challenging protein targets. nih.gov "Scaffold hopping," a strategy to convert one bicyclic core to another (e.g., an azabicyclo[2.1.1]hexane to a bicyclo[1.1.1]pentane), further expands the toolbox for creating novel 3D molecular frameworks for advanced materials. nih.govchemrxiv.org
| Material Type | Potential Application | Key Feature Conferred by Scaffold |
| High-Performance Polymers | Engineering plastics, aerospace components | Increased thermal stability and mechanical stiffness due to the rigid bicyclic structure. |
| Peptidomimetics | Therapeutic agents, enzyme inhibitors | Enhanced biological stability and conformational rigidity, leading to higher target affinity. nih.gov |
| Chiral Polymers | Membranes for enantiomeric separation | The inherent chirality of the monomer is translated to the macroscopic polymer structure. |
| Functional Surfaces | Chiral stationary phases for chromatography | Covalent attachment to a support creates a surface capable of stereoselective interactions. |
This table summarizes potential applications for advanced materials incorporating the this compound scaffold.
Exploration in Optoelectronic and Sensing Technologies
A particularly exciting and underexplored area for aza-bicyclic compounds is their use in optoelectronic devices and fluorescent sensors. The rigid scaffold can serve as an insulating linker to which chromophores (light-absorbing and emitting molecules) are attached, or it can act as an auxochrome, a group that modifies the properties of a chromophore.
Research has shown that attaching a 7-azabicyclo[2.2.1]heptane moiety to a rhodamine dye can create a unique and effective auxochrome, demonstrating its ability to influence the electronic properties of a fluorescent molecule. acs.org This suggests that derivatives of this compound could be used to fine-tune the absorption and emission wavelengths, quantum yield, and photostability of organic dyes.
Another avenue involves using the scaffold to construct fluorescent sensors. By attaching a fluorophore to the bicyclic amine, changes in the local environment, such as the binding of a metal ion or an anion to the amine groups, could trigger a change in fluorescence intensity or wavelength. A notable example is the functionalization of a related 2-oxa-5-azabicyclo[2.2.1]heptane scaffold with coronene, a polycyclic aromatic hydrocarbon, to create a novel fluorescent probe for nucleic acids. acs.org This demonstrates the utility of the bicyclic framework in positioning a fluorescent reporter group in a specific orientation for sensing applications. Additionally, radiolabeled derivatives of aza-bicyclo[2.2.1]heptanes are being developed as PET imaging agents for studying receptors in the brain, a form of in vivo sensing. nih.gov
| Technology | Research Goal | Role of the Aza-Bicyclic Scaffold | Relevant Finding |
| Fluorescent Dyes | Develop novel dyes with tailored photophysical properties | Acts as a rigid auxochrome to modify the electronic structure of a chromophore. acs.org | 7-azabicyclo[2.2.1]heptane moiety enhances rhodamine dye fluorescence. acs.org |
| Chemosensors | Create sensors for ions or small molecules | Provides a binding site (amines) and a rigid platform to hold a fluorophore, enabling signal transduction. | Functionalized aza-bicyclic systems used as fluorescent probes for nucleic acids. acs.org |
| Medical Imaging | Develop targeted PET/SPECT imaging agents | Serves as the core structure for ligands that can be radiolabeled to visualize biological targets. nih.gov | [18F]-labeled 7-azabicyclo[2.2.1]heptane developed for imaging nicotinic receptors. nih.gov |
| Organic Electronics | Investigate charge transport properties | Acts as a defined, rigid linker between electroactive units in molecular wires or single-molecule devices. | N/A (Emerging Area) |
This table highlights emerging opportunities for the this compound scaffold in optoelectronics and sensing, drawing parallels from related structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
